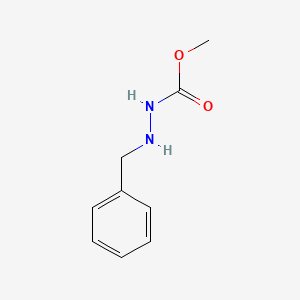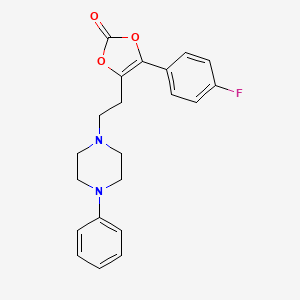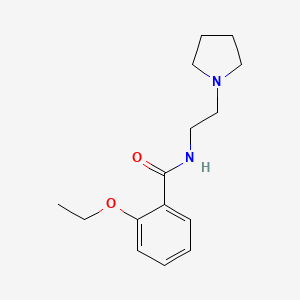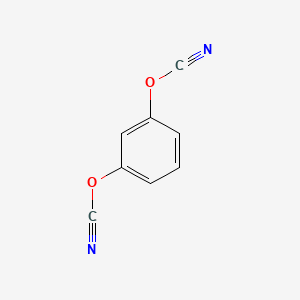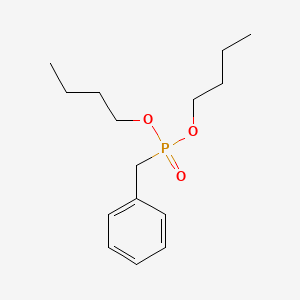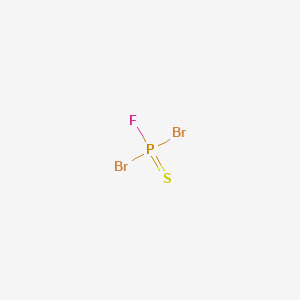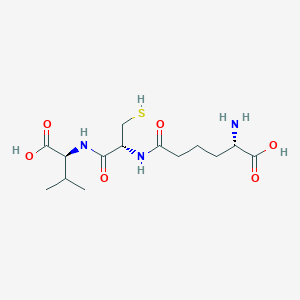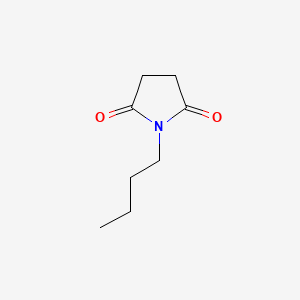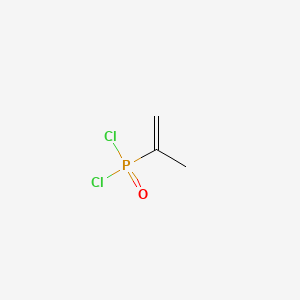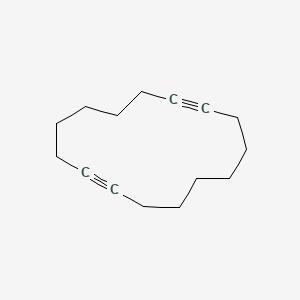
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Descripción general
Descripción
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene is a polycyclic hydrocarbon with a complex structure It is a saturated compound, meaning it contains only single bonds between carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene typically involves multiple steps, starting from simpler hydrocarbons. One common method involves the hydrogenation of perylene, a polycyclic aromatic hydrocarbon, under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure complete saturation of the perylene molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the necessary reaction conditions. Catalysts are often recycled to reduce costs and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene can undergo various chemical reactions, including:
Oxidation: This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid. The major products are often ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Although the compound is already fully saturated, it can be reduced further under specific conditions to form smaller hydrocarbons.
Substitution: Halogenation is a common substitution reaction for this compound, where halogens like chlorine or bromine replace hydrogen atoms. This reaction usually requires a catalyst such as iron or aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogens (chlorine, bromine) with catalysts like iron or aluminum chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic hydrocarbons under various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. The compound may also interact with specific enzymes, inhibiting or enhancing their activity through direct binding or allosteric modulation.
Comparación Con Compuestos Similares
Similar Compounds
Perylene: An aromatic hydrocarbon with a similar structure but containing multiple double bonds.
Decahydronaphthalene: A saturated polycyclic hydrocarbon with fewer rings.
Cyclohexane: A simple saturated hydrocarbon with a single ring structure.
Uniqueness
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene is unique due to its fully saturated structure and the number of fused rings. This gives it distinct chemical properties compared to its aromatic counterparts like perylene. Its stability and hydrophobic nature make it suitable for various applications that require non-reactive and lipid-soluble compounds.
Propiedades
IUPAC Name |
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-tetradecahydroperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIWHRMTMZKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC3=C2C(=C4CCCC5C4=C3CCC5)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296931 | |
| Record name | 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7594-86-7 | |
| Record name | NSC112731 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



